

An In-depth Technical Guide to 2,4-Dimethylphenylboronic Acid

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Compound of Interest

Compound Name: *2,4-Dimethylphenylboronic acid*

Cat. No.: *B1307606*

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CAS Number: 55499-44-0

This technical guide provides comprehensive information on **2,4-Dimethylphenylboronic acid**, tailored for researchers, scientists, and professionals in drug development. It covers physicochemical properties, synthesis and purification protocols, key applications with a focus on Suzuki-Miyaura cross-coupling, spectroscopic data, and safety and handling information.

Physicochemical Properties

2,4-Dimethylphenylboronic acid is an organoboron compound that is widely utilized in organic synthesis.[\[1\]](#)[\[2\]](#) It typically appears as a white to light yellow crystalline powder.[\[1\]](#) Its structural and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	55499-44-0	[1]
Molecular Formula	C ₈ H ₁₁ BO ₂	[1]
Molecular Weight	149.98 g/mol	[1]
Melting Point	192-195 °C	[1]
Boiling Point	292.4±50.0 °C (Predicted)	[3]
Density	1.07±0.1 g/cm ³ (Predicted)	[3]
Appearance	White to light yellow crystalline powder	[1]
Solubility	Slightly soluble in water. Soluble in polar organic solvents like methanol and ethanol.	[2] [3]
Storage	Keep in a dark place, sealed in dry, at room temperature.	[3] [4]

Synthesis and Purification

A common and effective method for the synthesis of **2,4-Dimethylphenylboronic acid** involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. [\[3\]](#)

This protocol outlines the synthesis via the formation of a Grignard reagent from 2,4-dimethylbromobenzene.

Materials:

- Magnesium turnings (3.42 g, 0.140 mol)[\[3\]](#)
- 2,4-Dimethylbromobenzene (20.0 g, 0.108 mol)[\[3\]](#)
- Triisopropyl borate or Trimethyl borate (14.6 g, 0.140 mol of trimethyl borate)[\[3\]](#)

- Anhydrous Tetrahydrofuran (THF), ~70 mL[3]
- Hydrochloric acid (1 M solution)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

- To a dry, nitrogen-purged reaction vessel equipped with a dropping funnel, add magnesium turnings and 9 mL of anhydrous THF.[3]
- Dissolve 2,4-dimethylbromobenzene in 60 mL of anhydrous THF and add it dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.[3]
- Stir the reaction mixture for 2 hours after the addition is complete.[3]
- Cool the reaction mixture to a low temperature (e.g., -78 °C) and slowly add the trialkyl borate dropwise.[3][5]
- Allow the mixture to warm to room temperature and continue stirring for an additional 2-5 hours.[3][5]
- Quench the reaction by adding 1 M hydrochloric acid and stir for 1 hour.[3]
- Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.[3]
- Remove the solvent by rotary evaporation to yield the crude **2,4-dimethylphenylboronic acid**.[3]
- The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.

Caption: General workflow for the synthesis of **2,4-Dimethylphenylboronic acid**.

Applications in Organic Synthesis

2,4-Dimethylphenylboronic acid is a versatile reagent, primarily used as a key building block in organic synthesis.^[1] Its most prominent application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.^{[1][6]} This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.^[1]

Other applications include:

- Ligand in Catalysis: It can serve as a ligand to improve reaction selectivity and efficiency.^[1]
- Sensor Development: Used in creating sensors for biomolecules like sugars.^[1]
- Polymer Chemistry: Acts as a modifier in the production of boron-containing polymers.^[1]

This protocol provides a general procedure for the coupling of **2,4-Dimethylphenylboronic acid** with an aryl halide.

Materials:

- Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)
- **2,4-Dimethylphenylboronic acid** (1.2 mmol)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
- Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol)^[7]
- Solvent (e.g., Toluene, Dioxane, THF/Water mixture)^{[7][8]}

Procedure:

- In a reaction flask, combine the aryl halide, **2,4-dimethylphenylboronic acid**, and the base.
- Add the solvent to the flask. If using a biphasic system, add the aqueous solution of the base.
- Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.^[8]

- Add the palladium catalyst to the mixture under an inert atmosphere.[8]
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).[8]
- Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization Data

Spectroscopic data is crucial for confirming the identity and purity of **2,4-Dimethylphenylboronic acid**. Below are typical expected values.

Technique	Data
¹ H NMR	Expected chemical shifts (δ) in ppm: Aromatic protons will appear in the range of 7.0-8.0 ppm. The two methyl groups (CH_3) will appear as singlets around 2.3-2.5 ppm. The boronic acid protons ($-\text{B}(\text{OH})_2$) are often broad and may exchange with D_2O , appearing around 4.5-8.0 ppm.
¹³ C NMR	Expected chemical shifts (δ) in ppm: Aromatic carbons will be in the range of 125-145 ppm. The carbon attached to the boron atom (ipso-carbon) may be broad or not observed. The methyl carbons will appear around 20-22 ppm.
Mass Spec (MS)	The molecular ion peak $[\text{M}]^+$ would be expected at $\text{m/z} = 149.98$.
InChI Key	TYONHSPZXLFWKI-UHFFFAOYSA-N ^[4]

Note: Actual spectral data can vary depending on the solvent and instrument used.

Safety and Handling

Proper handling of **2,4-Dimethylphenylboronic acid** is essential in a laboratory setting. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.^{[4][9]}

Category	Information	Reference
Pictograms	GHS07 (Exclamation Mark)	[4]
Signal Word	Warning	[4]
Hazard Statements	<p>H302: Harmful if swallowed.</p> <p>H315: Causes skin irritation.</p> <p>H319: Causes serious eye irritation.</p> <p>H335: May cause respiratory irritation.</p> <p>H413: May cause long lasting harmful effects to aquatic life.</p>	[4] [9] [10] [11] [12]
Precautionary Statements	<p>P261: Avoid breathing dust.</p> <p>P264: Wash skin thoroughly after handling.</p> <p>P270: Do not eat, drink or smoke when using this product.</p> <p>P280: Wear protective gloves/eye protection/face protection.</p> <p>P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.</p> <p>P302+P352: IF ON SKIN: Wash with plenty of soap and water.</p> <p>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.</p> <p>Remove contact lenses, if present and easy to do.</p> <p>Continue rinsing.</p>	[4] [9] [10] [11] [12]
Personal Protective Equipment (PPE)	<p>Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat.</p> <p>Use in a well-ventilated area or under a fume hood.</p>	[9] [12]

Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	[3][9][12]
Disposal	Dispose of contents/container to an approved waste disposal plant.	[9][10]

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